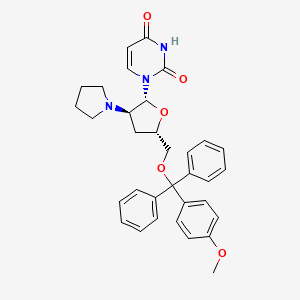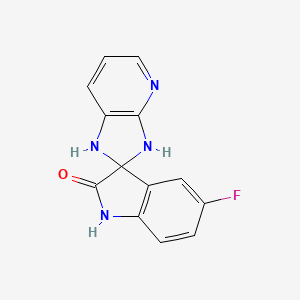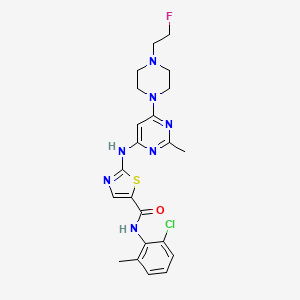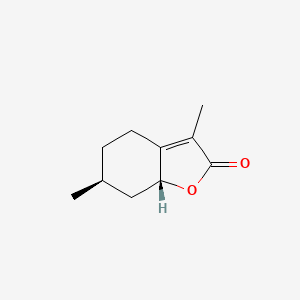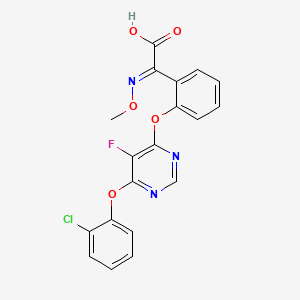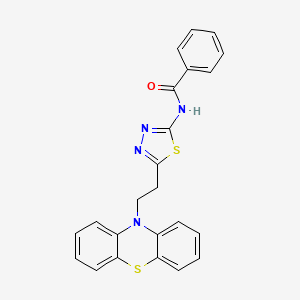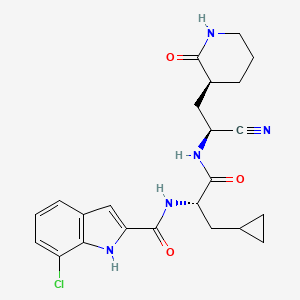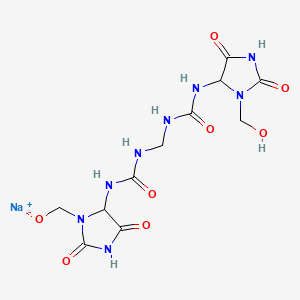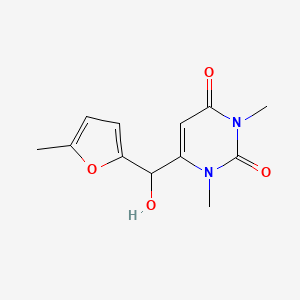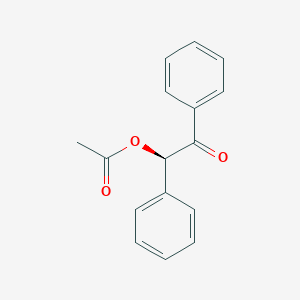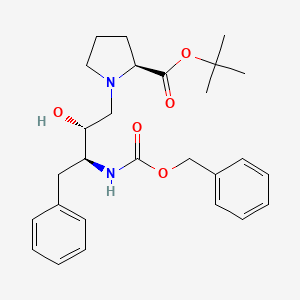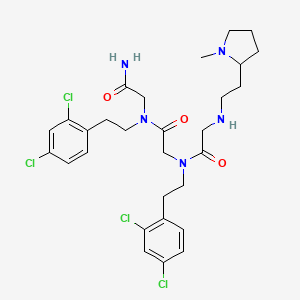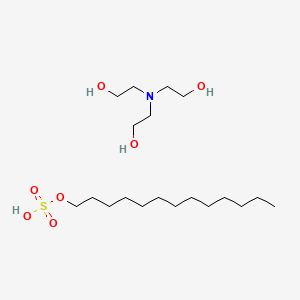
Monotridecyl sulfate monotriethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monotridecyl sulfate monotriethanolamine salt is a chemical compound formed by the reaction of tridecyl hydrogen sulfate with triethanolamine. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monotridecyl sulfate monotriethanolamine salt can be synthesized by reacting tridecyl hydrogen sulfate with triethanolamine in a 1:1 molar ratio. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure complete reaction and formation of the desired salt .
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of tridecyl hydrogen sulfate with triethanolamine. The process includes steps such as mixing, heating, and purification to obtain a high-purity product. The compound is then packaged in various quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
Monotridecyl sulfate monotriethanolamine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted derivatives of the original compound .
Scientific Research Applications
Monotridecyl sulfate monotriethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents
Mechanism of Action
The mechanism of action of monotridecyl sulfate monotriethanolamine salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. In industrial applications, it helps in emulsifying and dispersing substances .
Comparison with Similar Compounds
Similar Compounds
Sodium tetradecyl sulfate: Another surfactant with similar properties but different molecular structure.
Magnesium sulfate: Used in different applications, primarily as a drying agent and in medicine.
Quaternary ammonium salts: Used as disinfectants and surfactants .
Uniqueness
Monotridecyl sulfate monotriethanolamine salt is unique due to its specific combination of tridecyl hydrogen sulfate and triethanolamine, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
71371-60-3 |
|---|---|
Molecular Formula |
C19H43NO7S |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;8-4-1-7(2-5-9)3-6-10/h2-13H2,1H3,(H,14,15,16);8-10H,1-6H2 |
InChI Key |
JDKIORRVWBZTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


